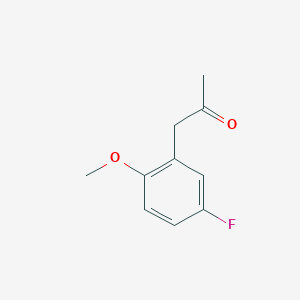

1-(5-Fluoro-2-methoxyphenyl)propan-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(12)5-8-6-9(11)3-4-10(8)13-2/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWALICFGMFPVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017082-10-8 | |

| Record name | 1-(3-Fluoro-6-methoxyphenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Fluoro 2 Methoxyphenyl Propan 2 One

Established Synthetic Routes and Precursor Chemistry

The formation of 1-aryl-2-propanones is a common objective in organic synthesis, with numerous established methods available. tandfonline.comhep.com.cntandfonline.comresearchgate.net These routes often involve the use of organometallic reagents, rearrangements of aryl-substituted precursors, or the construction of the ketone from functionalized benzyl (B1604629) derivatives. tandfonline.comscribd.comwikipedia.org

While direct Friedel-Crafts propanoylation does not yield the target 1-(aryl)propan-2-one structure, the reaction serves as a robust method for creating key intermediates, such as aryl methyl ketones, which can then be elaborated into the desired product in subsequent steps. The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org

For the synthesis of the target compound, 4-fluoroanisole (B119533) is a logical starting aryl precursor. In a Friedel-Crafts acylation, the existing substituents on the benzene (B151609) ring direct the position of the incoming electrophile. The methoxy (B1213986) (-OCH₃) group is a strong activating group and an ortho, para-director, while the fluorine (-F) atom is a deactivating group but also an ortho, para-director.

Given the stronger activating and directing effect of the methoxy group, acylation is expected to occur predominantly at the position ortho to it (C2), which is also meta to the fluorine atom. This regioselectivity leads to the desired 2-methoxy-5-fluoro substitution pattern on the aromatic ring. chemijournal.com

To form a suitable acetophenone (B1666503) intermediate, acetyl chloride (CH₃COCl) is used as the acylating agent. tamu.edukhanacademy.org The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acetyl chloride by forming a highly electrophilic acylium ion. The reaction of 4-fluoroanisole with acetyl chloride under these conditions yields 1-(5-fluoro-2-methoxyphenyl)ethanone. This ethanone (B97240) derivative is a critical intermediate that can potentially be converted to the target propan-2-one.

| Step | Aryl Precursor | Acylating Agent | Catalyst | Product |

|---|---|---|---|---|

| 1 | 4-Fluoroanisole | Acetyl Chloride | Aluminum Chloride (AlCl₃) | 1-(5-Fluoro-2-methoxyphenyl)ethanone |

More direct synthetic strategies for 1-(5-fluoro-2-methoxyphenyl)propan-2-one involve building the carbon skeleton from a halogenated precursor, which allows for precise introduction of the propanone side chain.

A common and effective strategy for synthesizing phenylacetone (B166967) derivatives begins with a benzyl halide. programminginsider.com In this case, the key intermediate would be 5-fluoro-2-methoxybenzyl chloride . This intermediate can be synthesized from 5-fluoro-2-methoxytoluene via free-radical halogenation or from 5-fluoro-2-methoxybenzaldehyde (B106407) via reduction to the corresponding alcohol followed by chlorination. Benzyl halides are versatile intermediates in organic synthesis. cymitquimica.comchemimpex.comchemicalbook.comapolloscientific.co.uk

The synthesis can also start from a ring-halogenated compound like 1-bromo-4-fluoro-2-methoxybenzene. Through metal-halogen exchange to form an organometallic reagent (e.g., a Grignard or organolithium reagent) followed by reaction with an appropriate electrophile like chloroacetone, the propanone moiety can be introduced. However, the use of a benzyl halide intermediate is often more straightforward.

Once the key benzyl halide intermediate is obtained, the three-carbon propanone side chain can be constructed through several well-established methods.

Via the Benzyl Cyanide Intermediate : This is a classic and widely used two-step method.

Nitrile Formation : 5-Fluoro-2-methoxybenzyl chloride is reacted with a cyanide salt, such as sodium cyanide (NaCN), in a nucleophilic substitution reaction to form 2-(5-fluoro-2-methoxyphenyl)acetonitrile.

Reaction with a Methyl Organometallic Reagent : The resulting benzyl cyanide is then treated with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). This adds a methyl group to the nitrile carbon, forming an imine intermediate after workup. Subsequent hydrolysis of the imine yields the final product, this compound. tandfonline.combbgate.combbgate.com

Darzens Glycidic Ester Condensation : This route offers an alternative approach starting from 5-fluoro-2-methoxybenzaldehyde.

Condensation : The benzaldehyde (B42025) is condensed with an α-chloroester, such as ethyl 2-chloropropionate, in the presence of a strong base (e.g., sodium ethoxide). This reaction forms a glycidic ester (an α,β-epoxy ester). mdma.chchempedia.info

Saponification and Decarboxylation : The glycidic ester is then saponified (hydrolyzed) with a base (e.g., NaOH), followed by acidification and heating. This sequence causes decarboxylation (loss of CO₂) and rearrangement to afford the target ketone. mdma.ch

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 5-Fluoro-2-methoxybenzyl chloride | NaCN | 2-(5-Fluoro-2-methoxyphenyl)acetonitrile |

| 2 | 2-(5-Fluoro-2-methoxyphenyl)acetonitrile | 1. CH₃MgBr 2. H₃O⁺ (hydrolysis) | This compound |

Multi-step Synthesis from Related Substituted Aromatic Compounds

Advanced Synthetic Transformations and Considerations

The synthesis of this compound is not merely a matter of assembling atoms; it requires careful consideration of selectivity at multiple stages. Advanced synthetic methods are employed to control the precise placement of functional groups on the aromatic ring and to introduce chirality in a predictable manner.

Regioselective Synthesis Approaches

Achieving the specific 1, 2, 5-trisubstituted pattern on the phenyl ring of the target compound is a significant challenge that hinges on controlling the regiochemical outcome of key synthetic steps. The interplay of electronic and steric effects of the substituents is paramount in directing the formation of the desired isomer.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the context of synthesizing this compound, a plausible retrosynthetic analysis points to 4-fluoroanisole as a key starting material. The introduction of the propan-2-one side chain onto this precursor is typically achieved through a Friedel-Crafts acylation or a related process.

The regiochemical outcome of this EAS reaction is critical. The reaction involves the generation of a potent electrophile, such as an acylium ion, which is then attacked by the electron-rich aromatic ring. The position of this attack is not random but is dictated by the directing effects of the substituents already present on the ring—the fluoro and methoxy groups. The challenge lies in ensuring that the incoming electrophile adds to the carbon atom at position 2 (ortho to the methoxy group and meta to the fluorine atom) to yield the desired product architecture.

The regioselectivity of the electrophilic aromatic substitution on 4-fluoroanisole is governed by the combined directing influence of the methoxy (-OCH₃) and fluoro (-F) groups. Both substituents are classified as ortho, para-directors, meaning they activate the positions ortho and para to themselves towards electrophilic attack. However, they exhibit different levels of activation and influence.

The methoxy group is a powerful activating group. Its oxygen atom can donate a lone pair of electrons into the aromatic π-system through resonance (a +M or +R effect). This effect significantly increases the electron density at the ortho and para positions, making them highly nucleophilic. While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant.

When both groups are present on the ring as in 4-fluoroanisole, the powerful activating and directing effect of the methoxy group dominates. It strongly directs the incoming electrophile to its ortho and para positions. The para position is already occupied by the fluorine atom, leaving the two ortho positions (C2 and C6) as the most probable sites for substitution. Steric hindrance can play a role, but in this case, the electronic activation by the methoxy group is the primary determining factor, leading to substitution at the C2 position.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Preference |

| -OCH₃ | Weakly Withdrawing | Strongly Donating | Activating | ortho, para |

| -F | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para |

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is achiral, its ketone functional group is a prochiral center. This means it can be transformed into a chiral center, for instance, through reduction to a secondary alcohol, 1-(5-Fluoro-2-methoxyphenyl)propan-2-ol. The synthesis of a single enantiomer (either R or S) of this alcohol is often a crucial step in the development of pharmacologically active molecules. This requires the use of stereoselective methods.

Asymmetric catalytic reduction is a powerful strategy for converting prochiral ketones into enantiomerically enriched alcohols. These methods utilize a chiral catalyst to control the stereochemical outcome of the reduction, yielding one enantiomer in excess over the other. wikipedia.org

Two prominent examples of such catalytic systems are:

Noyori Asymmetric Hydrogenation: This method employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP. nrochemistry.comwikipedia.org The catalyst complex creates a chiral environment that facilitates the delivery of hydrogen to one specific face of the ketone, leading to the formation of the corresponding alcohol with high enantiomeric excess (ee). organic-chemistry.orgharvard.edu

Corey-Bakshi-Shibata (CBS) Reduction: This technique uses a chiral oxazaborolidine catalyst in the presence of a borane (B79455) reducing agent. organic-chemistry.orgwikipedia.orgalfa-chemistry.com The catalyst coordinates to both the borane and the ketone's carbonyl oxygen, organizing them into a rigid, six-membered transition state. nrochemistry.comyoutube.com This arrangement sterically blocks one face of the ketone, forcing the hydride to be delivered to the other face, thus achieving high enantioselectivity. nrochemistry.com

Table 2: Comparison of Asymmetric Ketone Reduction Methods

| Method | Catalyst Type | Reductant | Key Feature |

| Noyori Hydrogenation | Chiral Ru-diphosphine complex (e.g., Ru-BINAP) | H₂ gas or transfer hydrogenation source | Bifunctional mechanism; highly efficient for a range of ketones. wikipedia.orgrsc.org |

| CBS Reduction | Chiral Oxazaborolidine | Borane (e.g., BH₃·THF) or catecholborane | Formation of a rigid, sterically defined transition state. nrochemistry.com |

An alternative strategy for achieving stereocontrol is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. york.ac.uk After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of a chiral ketone, two well-established methods are:

Evans Oxazolidinone Auxiliaries: Popularized by David A. Evans, these auxiliaries can be acylated and then undergo highly diastereoselective α-alkylation reactions. wikipedia.orgsantiago-lab.comrsc.org For instance, an acetylated Evans auxiliary could be enolized and then alkylated with a methylating agent. The bulky substituents on the chiral auxiliary effectively shield one face of the enolate, forcing the electrophile to attack from the opposite face. Subsequent cleavage of the auxiliary would release the chiral ketone. youtube.com

SAMP/RAMP Hydrazone Method: Developed by Dieter Enders, this method involves the formation of a chiral hydrazone between the ketone (or aldehyde) and a chiral amine auxiliary, such as (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP). wikipedia.org The hydrazone is then deprotonated to form a chiral azaenolate, which undergoes highly diastereoselective alkylation. chemtube3d.comnih.gov The stereochemistry is controlled by the rigid, chelated structure of the azaenolate. chemtube3d.com Finally, oxidative cleavage of the hydrazone, often with ozone, liberates the enantiomerically enriched ketone. mit.eduthieme-connect.com

These advanced synthetic considerations are essential for the efficient and selective production of this compound and its chiral derivatives, paving the way for their use in further chemical research and development.

Chromatographic and Crystallization-Based Chiral Resolution

The separation of enantiomers from a racemic mixture of this compound is a critical step for stereospecific applications. Methodologies for chiral resolution can be broadly categorized into chromatographic techniques and crystallization-based approaches. wikipedia.orgcrystallizationsystems.com

Chromatographic Resolution: High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a predominant method for the analytical and preparative separation of enantiomers. nih.gov The principle relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. mdpi.com For ketones and related aromatic compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective. researchgate.netmdpi.com The separation mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. nih.gov

The selection of the mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is crucial for optimizing selectivity and resolution. researchgate.net

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Principle of Separation |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | n-Hexane/Isopropanol | Differential formation of transient diastereomeric complexes |

| Supercritical Fluid Chromatography (SFC) | Similar to HPLC | Supercritical CO2 / Co-solvent | Enhanced efficiency and speed compared to HPLC |

Crystallization-Based Resolution: Crystallization offers a cost-effective method for large-scale chiral resolution. crystallizationsystems.com The primary strategy involves converting the racemic ketone into a pair of diastereomers that can be separated based on differences in solubility. wikipedia.org This is typically achieved by reacting the ketone with a chiral resolving agent. For ketones, this can involve the formation of diastereomeric ketals or hydrazones.

An alternative crystallization method is preferential crystallization, also known as resolution by entrainment. This technique is applicable if the racemate crystallizes as a conglomerate—a physical mixture of separate enantiopure crystals. By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, crystallization of that same enantiomer is induced. wikipedia.orgrsc.org

| Method | Procedure | Key Requirement |

| Diastereomeric Salt Crystallization | React racemate with a chiral resolving agent to form diastereomers, separate by fractional crystallization, then recover the enantiomer. | Formation of easily separable, crystalline diastereomers with different solubilities. wikipedia.org |

| Preferential Crystallization | Seed a supersaturated solution of the racemate with a crystal of one pure enantiomer to induce its crystallization. | The racemate must crystallize as a conglomerate. rsc.org |

| Co-crystallization | Use a chiral co-former to selectively co-crystallize with one enantiomer from the racemic mixture. | Specific molecular recognition and interaction between the co-former and one enantiomer. researchgate.net |

Electrophilic Fluorination Strategies for Propanone Systems

The synthesis of this compound often involves the direct fluorination of an aromatic precursor, such as 1-(2-methoxyphenyl)propan-2-one. Electrophilic fluorination using reagents that deliver an electrophilic fluorine species ("F+") is a common and effective strategy. wikipedia.org

Application of N-F Fluorinating Reagents

Reagents containing a nitrogen-fluorine (N-F) bond are the most prevalent class of electrophilic fluorinating agents due to their stability, safety, and ease of handling compared to alternatives like elemental fluorine. organicreactions.org These reagents function by delivering an electrophilic fluorine atom to an electron-rich substrate. acsgcipr.org

A widely used and commercially available N-F reagent is Selectfluor® , chemically known as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). wikipedia.orgnumberanalytics.com Other common N-F reagents include N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts. wikipedia.orgresearchgate.net These reagents are effective for the fluorination of activated aromatic rings, such as the anisole (B1667542) moiety present in the precursor to this compound. wikipedia.org

| Reagent Name | Acronym / Common Name | Chemical Family | Key Characteristics |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF4 | Quaternary Ammonium Salt | Highly reactive, stable, commercially available, soluble in polar solvents. wikipedia.orgnumberanalytics.com |

| N-Fluorobenzenesulfonimide | NFSI | N-Fluorosulfonimide | Effective, crystalline solid, commonly used in various fluorination reactions. wikipedia.org |

| N-Fluoropyridinium Triflate | N-Fluoropyridinium Salt | Powerful fluorinating agent, often used for less reactive substrates. acsgcipr.org |

Exploration of Reaction Conditions and Selectivity

The success of the electrophilic fluorination of 1-(2-methoxyphenyl)propan-2-one to yield the desired 5-fluoro isomer is highly dependent on the reaction conditions. The methoxy group (-OCH3) is a powerful ortho-, para-directing group in electrophilic aromatic substitution. The fluorine atom is predominantly directed to the para position (C5) due to the steric hindrance at the ortho positions (C3) from the adjacent methoxy and propanone groups.

Key variables influencing the reaction include:

Solvent: Acetonitrile (B52724) (MeCN) is a common solvent for reactions involving Selectfluor due to its ability to dissolve the reagent and substrate, and its relative inertness under the reaction conditions. numberanalytics.com

Temperature: Reactions are often conducted at room temperature or with gentle heating to achieve a reasonable reaction rate. numberanalytics.com

Catalyst/Acid: In some cases, a Brønsted acid or Lewis acid is used to enhance the electrophilicity of the fluorinating agent and activate the aromatic substrate, potentially increasing the reaction rate and yield. researchgate.net

| Parameter | Typical Conditions | Effect on Reaction |

| Fluorinating Agent | Selectfluor® | Provides the electrophilic fluorine source. |

| Substrate | 1-(2-methoxyphenyl)propan-2-one | The aromatic ring is activated by the -OCH3 group. |

| Solvent | Acetonitrile (MeCN) | Solubilizes reactants and facilitates the reaction. |

| Temperature | 25-50 °C | Controls the rate of reaction. |

| Additives | Trifluoromethanesulfonic acid (optional) | Can enhance the electrophilicity of the reagent. researchgate.net |

Mechanistic Insights into Fluorine Incorporation

The mechanism of electrophilic aromatic fluorination with N-F reagents is a subject of ongoing study, with evidence supporting multiple pathways depending on the substrate and conditions. wikipedia.orgwikipedia.org For electron-rich aromatic compounds like 1-(2-methoxyphenyl)propan-2-one, the reaction is generally considered to proceed via an electrophilic aromatic substitution (SEAr) mechanism. researchgate.netresearchgate.net

The proposed steps are:

Formation of a π-complex: The electrophilic fluorine atom from the N-F reagent (e.g., Selectfluor) interacts with the π-electron system of the aromatic ring. rsc.org

Formation of a σ-complex (Wheland intermediate): The fluorine atom forms a covalent bond with a carbon atom of the ring (primarily at the C5 position), creating a carbocationic intermediate that is resonance-stabilized. The positive charge is delocalized across the ring and stabilized by the electron-donating methoxy group.

Deprotonation: A base (which could be the solvent or the counter-ion of the reagent) removes the proton from the carbon atom bearing the new fluorine atom, restoring aromaticity and yielding the final product, this compound. researchgate.net

Kinetic isotope effect studies have shown that the decomposition of the Wheland intermediate is typically not the rate-determining step in these reactions. researchgate.netresearchgate.net Alternative mechanisms, such as a single-electron transfer (SET) pathway, have also been proposed, particularly for certain substrates and conditions. wikipedia.orgrsc.org In the SET mechanism, an electron is first transferred from the aromatic substrate to the fluorinating agent, followed by the transfer of a fluorine atom. nih.gov

Spectroscopic and Structural Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and publicly available chemical information, detailed experimental spectroscopic data for the compound This compound could not be located. Specifically, research findings detailing its Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy profiles are not present in the available literature.

The requested in-depth analysis and creation of data tables for the following spectroscopic methods cannot be provided without access to the primary experimental data:

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Raman Spectroscopy

While spectroscopic information for structurally related compounds—such as positional isomers or analogues with different functional groups—is accessible, this information cannot be reliably extrapolated to generate a scientifically accurate and authoritative article on this compound. The precise substitution pattern on the aromatic ring and the specific nature of the propan-2-one side chain create a unique electronic and structural environment. This uniqueness would be reflected in specific chemical shifts, coupling constants, and vibrational frequencies that cannot be predicted with the high degree of accuracy required for this analysis.

Therefore, the generation of the requested article, with its strict focus on the detailed spectroscopic and structural characterization of this compound, is not possible at this time due to the absence of the necessary research findings in the public domain.

Spectroscopic and Structural Characterization of 1 5 Fluoro 2 Methoxyphenyl Propan 2 One

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of an aromatic ketone is primarily characterized by transitions involving the π electrons of the benzene (B151609) ring and the non-bonding and π electrons of the carbonyl group. For 1-(5-Fluoro-2-methoxyphenyl)propan-2-one, the UV-Vis spectrum is expected to exhibit characteristic absorption bands influenced by the electronic effects of the fluoro and methoxy (B1213986) substituents on the phenyl ring.

Aromatic ketones typically display two main absorption bands: a strong band at shorter wavelengths corresponding to a π → π* transition and a weaker band at longer wavelengths resulting from an n → π* transition of the carbonyl group. The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring.

The methoxy group (-OCH₃) is an auxochrome with electron-donating properties through resonance, which generally causes a bathochromic (red) shift and a hyperchromic effect on the π → π* transition. Conversely, the fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can lead to a hypsochromic (blue) shift. However, fluorine also possesses lone pairs that can participate in resonance, albeit weakly. The final position of the absorption maxima will be a result of the interplay of these electronic effects.

Given the substitution pattern of this compound, the following characteristics for its UV-Vis spectrum in a non-polar solvent like hexane (B92381) can be predicted:

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π | ~250 - 280 | High | This band is associated with the aromatic system and is influenced by both the methoxy and fluoro substituents. |

| n → π | ~300 - 330 | Low | This band is characteristic of the carbonyl group and is typically less intense than the π → π* transition. |

The solvent can also influence the absorption spectrum. In polar solvents, a hypsochromic shift of the n → π* transition is often observed due to the stabilization of the non-bonding electrons of the carbonyl oxygen through solvent interactions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₀H₁₁FO₂), the expected exact mass of the molecular ion [M]⁺• can be calculated.

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₀H₁₁FO₂]⁺• | 182.0743 |

The fragmentation of the molecular ion under electron ionization (EI) in HRMS would be expected to follow pathways characteristic of aromatic ketones. Key fragmentation processes would likely involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage) and rearrangements.

Predicted Fragmentation Pathways:

α-Cleavage: Loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, which would be a prominent peak. This would result in the formation of the 5-fluoro-2-methoxybenzoyl cation.

Benzylic Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene (B1212753) bridge to form the 5-fluoro-2-methoxybenzyl cation.

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from fragment ions is a common pathway for carbonyl compounds.

Rearrangements: McLafferty rearrangement is possible if a gamma-hydrogen is available, though in this specific structure, it is less likely to be a major pathway.

LC-MS is a versatile technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For a compound like this compound, reverse-phase LC would likely be employed for separation. In the mass spectrometer, soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used.

In positive ion mode ESI, the protonated molecule [M+H]⁺ would be the predominant species observed. The exact mass of this ion can also be determined with high accuracy.

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₀H₁₂FO₂]⁺ | 183.0816 |

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing further structural information. The fragmentation in ESI is generally less extensive than in EI and often involves the loss of small neutral molecules.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

While a specific crystal structure for this compound is not publicly available, some general features can be anticipated based on the structures of related aromatic compounds.

Expected Molecular Structure Features:

The phenyl ring would be planar.

The methoxy group would likely be oriented in the plane of the phenyl ring to maximize resonance stabilization, although some out-of-plane torsion is possible due to steric hindrance with the adjacent propanone side chain.

The propanone side chain will have a specific conformation relative to the phenyl ring, which will be determined by minimizing steric interactions.

Expected Crystal Packing Features:

The arrangement of molecules in the crystal lattice will be governed by a combination of van der Waals forces and potentially weaker intermolecular interactions. The presence of the fluorine atom and the methoxy group can influence the crystal packing.

π-π Stacking: Aromatic rings often engage in π-π stacking interactions, which could be a significant factor in the crystal packing of this compound.

C-H···O and C-H···F Interactions: Weak hydrogen bonds involving the carbonyl oxygen and the fluorine atom as acceptors are likely to be present and play a role in stabilizing the crystal structure.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | ~ 5-10 |

| b (Å) | ~ 10-15 |

| c (Å) | ~ 15-20 |

| β (°) | ~ 90-105 (for monoclinic) |

| Volume (ų) | ~ 1000-1500 |

| Z | 4 |

Advanced Analytical Methodologies for 1 5 Fluoro 2 Methoxyphenyl Propan 2 One

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A validated HPLC method is crucial for the reliable quantification and purity assessment of 1-(5-Fluoro-2-methoxyphenyl)propan-2-one. The development process focuses on achieving a sensitive, specific, and robust method, which is then validated according to guidelines from the International Council for Harmonisation (ICH). researchgate.net

The optimization of chromatographic conditions is a critical first step to ensure adequate separation of the target compound from impurities and degradation products. For fluorinated aromatic ketones like this compound, reversed-phase HPLC is a common and effective approach.

Stationary Phase: A C18 or a C8 column is often a suitable choice for the separation of moderately polar compounds. amazonaws.com Given the presence of the fluorine atom, a stationary phase specifically designed for fluorinated compounds, such as a pentafluorophenyl (PFP) phase, could also offer alternative selectivity due to unique interactions like dipole-dipole and π-π interactions. chromatographyonline.com These phases can be particularly useful for separating halogenated aromatic compounds. chromatographyonline.com

Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of a mixture of an aqueous component (like deionized water with a pH modifier such as phosphoric acid or a buffer) and an organic modifier. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, is often employed to ensure the elution of both polar and non-polar impurities. For this compound, a mobile phase of acetonitrile and water containing 0.1% phosphoric acid has been shown to be effective for structurally similar compounds. amazonaws.com

Flow Rate: The flow rate is optimized to achieve a balance between analysis time and separation efficiency. A typical flow rate for a standard analytical HPLC column (e.g., 4.6 mm internal diameter) is around 1.0 mL/min.

Detection Wavelength: The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The UV spectrum of this compound would be determined, and the wavelength of maximum absorbance (λmax) would be chosen for quantification to ensure the best possible signal-to-noise ratio. A photodiode array (PDA) detector can be used to monitor the analyte across a range of wavelengths, which also aids in peak purity assessment.

A hypothetical set of optimized chromatographic parameters is presented in Table 1.

Table 1: Example Optimized HPLC Parameters for this compound Analysis| Parameter | Condition |

|---|---|

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 50% B2-10 min: 50-80% B10-12 min: 80% B12-13 min: 80-50% B13-15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Once the method is developed, it must be validated to demonstrate its suitability for its intended purpose. pharmtech.commedwinpublishers.com The validation is performed according to ICH guidelines and typically includes the following parameters:

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards across a specified range.

Precision: This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). pharmtech.com The precision is expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: Accuracy is determined by recovery studies, where a known amount of the pure compound is spiked into a placebo mixture and the recovery is calculated.

Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, flow rate, and column temperature. medwinpublishers.com

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by showing that there is no interference from these components at the retention time of the analyte.

A summary of typical acceptance criteria for these validation parameters is provided in Table 2.

Table 2: Representative HPLC Method Validation Parameters and Acceptance Criteria

| Parameter | Measurement | Acceptance Criteria |

|---|---|---|

| Linearity | Correlation Coefficient (r²) | ≥ 0.999 |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) | ≤ 2% |

| Accuracy | % Recovery | 98.0% - 102.0% |

| Robustness | RSD after parameter variation | ≤ 2% |

| Specificity | Peak Purity | No interference at the analyte's retention time |

A validated HPLC method is invaluable for the quality control of this compound. It is used to determine the purity of the final product and to quantify any impurities. Furthermore, this method can be applied to monitor the progress of a chemical reaction in real-time. By taking small aliquots from the reaction mixture at different time intervals, the consumption of starting materials and the formation of the product can be tracked, allowing for the optimization of reaction conditions.

Chromatographic Separation Techniques for Isomers and Derivatives

The synthesis of this compound may lead to the formation of positional isomers or related derivatives. The developed HPLC method should be capable of separating these. For instance, isomers with different fluorine positions on the aromatic ring would likely have different retention times due to subtle changes in polarity and interaction with the stationary phase.

In cases where chiral separation is necessary (if a chiral center is present in a derivative), specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for the enantioseparation of a broad range of compounds, including fluorinated molecules. mdpi.comshimadzu.com The separation can be achieved using either normal-phase (e.g., hexane (B92381)/isopropanol) or reversed-phase mobile phases. mdpi.com

Other hyphenated techniques (e.g., GC-MS, UPLC-MS) for comprehensive analysis

For a more comprehensive analysis, especially for the identification of unknown impurities or for achieving higher throughput, hyphenated techniques are employed.

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is likely to be amenable to GC analysis. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, which allows for their definitive identification. nih.govjeol.com This is particularly useful for identifying trace-level impurities that may not be easily detectable by HPLC-UV.

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry): UPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. When coupled with a mass spectrometer, UPLC-MS becomes a highly selective and sensitive technique for the quantification and identification of the target compound and its related substances, including isomers. nih.gov This is especially beneficial for analyzing complex mixtures or for detecting impurities at very low levels.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies focusing specifically on the chemical compound This compound are not publicly available.

Therefore, it is not possible to provide the specific data and detailed research findings for the requested article sections, including:

Density Functional Theory (DFT) Investigations

Geometry Optimization and Conformational Analysis

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Electronic Structure Analysis: HOMO-LUMO Energies and Bandgap

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Prediction of Thermodynamic Properties

While the requested computational chemistry techniques (DFT, NBO, MEP, etc.) are standard methods for analyzing molecular properties, the results of these analyses are specific to the molecule being studied. Without published research on this compound, generating an article with the required data tables and detailed findings would be speculative and not based on verifiable scientific sources.

Theoretical and Computational Studies of 1 5 Fluoro 2 Methoxyphenyl Propan 2 One

Density Functional Theory (DFT) Investigations

Assessment of Non-Linear Optical (NLO) Properties

The evaluation of NLO properties involves calculating molecular hyperpolarizability to determine a compound's potential for applications in photonics and optoelectronics. These studies typically employ quantum chemical methods to understand how a molecule's electron density responds to an external electric field. For a molecule like 1-(5-Fluoro-2-methoxyphenyl)propan-2-one, researchers would investigate how the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group on the phenyl ring influences its NLO response. However, no specific studies containing calculated values for properties such as first hyperpolarizability (β) for this compound have been found.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

TD-DFT is a standard computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This analysis provides insights into electron transitions between molecular orbitals upon absorption of light. A TD-DFT study of this compound would calculate the energies of its excited states, corresponding absorption wavelengths (λmax), and oscillator strengths. This would help characterize its chromophoric properties. Despite the utility of this method, specific TD-DFT calculation results for this compound are not available in published literature.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals)

Understanding the intermolecular forces that govern how molecules interact with each other is crucial for predicting physical properties like boiling point, solubility, and crystal packing. For this compound, this analysis would involve identifying potential hydrogen bond acceptors (the oxygen atoms of the ketone and methoxy groups, and the fluorine atom) and mapping the molecule's electrostatic potential to visualize regions susceptible to dipole-dipole and van der Waals interactions. bldpharm.combldpharm.comresearchgate.net While the principles of these interactions are well-established, a specific computational analysis detailing the nature and strength of these forces for this compound is not documented.

Molecular Docking Studies for Ligand-Target Binding Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for estimating the binding affinity and interaction patterns of a potential drug candidate.

Computational Prediction of Binding Affinities and Modes of Interaction

A docking study involving this compound would require a specific biological target (e.g., an enzyme or receptor). The simulation would then predict the binding energy (often expressed in kcal/mol) and the specific pose of the compound within the target's binding site. This provides a quantitative estimate of how strongly the ligand binds. molbase.comriekemetals.comthegoodscentscompany.com No such studies predicting the binding affinities for this specific compound have been published.

Exploration of Specific Enzyme/Receptor Interactions at a Molecular Level

Following the prediction of a binding pose, a more detailed analysis would explore the specific molecular interactions stabilizing the ligand-receptor complex. This involves identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other electrostatic interactions with the ligand. nih.gov For this compound, this would mean identifying how the fluoro, methoxy, and propanone groups interact with the protein's active site. Without a defined biological target and corresponding docking study in the literature, this level of detailed interaction analysis is not possible.

Chemical Reactivity and Mechanistic Investigations of 1 5 Fluoro 2 Methoxyphenyl Propan 2 One

Reaction Mechanisms of Aryl Ketones

Aryl ketones, such as 1-(5-fluoro-2-methoxyphenyl)propan-2-one, are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring and an alkyl group. fiveable.me This structure imparts a diverse range of reactivity patterns. The primary reaction mechanisms associated with aryl ketones include nucleophilic addition to the carbonyl group, condensation reactions, reduction of the carbonyl, and electrophilic substitution on the aromatic ring. numberanalytics.com

Nucleophilic addition is a fundamental reaction where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.com Common nucleophiles for this reaction include Grignard reagents and organolithium compounds, which can be used to form tertiary alcohols. numberanalytics.comrsc.org The reduction of the carbonyl group is another key transformation, which can yield secondary alcohols through catalytic hydrogenation or the use of hydride reagents. fiveable.memsu.edu

Condensation reactions, such as the Aldol and Claisen condensations, involve the formation of an enolate ion which then acts as a nucleophile. numberanalytics.com The Wittig reaction provides a pathway to synthesize alkenes from aryl ketones by reacting them with a phosphonium (B103445) ylide. numberanalytics.com Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution, although the carbonyl group acts as a deactivating, meta-directing substituent. numberanalytics.com Conversely, the alkyl side-chain attached to the aromatic ring is susceptible to oxidation and free-radical halogenation at the benzylic position, which is activated by the adjacent ring. msu.edu The synthesis of aryl alkyl ketones is often achieved via Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst. fiveable.me

Mechanistic Aspects of Electrophilic Fluorination on Aromatic Systems

Electrophilic fluorination is a primary method for introducing fluorine atoms into aromatic systems. numberanalytics.com This process involves the reaction of an electron-rich aromatic ring with an electrophilic fluorinating agent, typically containing an N-F bond, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). numberanalytics.com The precise mechanism of this reaction has been a subject of extensive study, with two main pathways proposed: a polar electrophilic aromatic substitution (SEAr) mechanism and a single electron transfer (SET) mechanism. researchgate.netresearchgate.net

The SEAr mechanism proceeds via the formation of a Wheland-type intermediate, also known as a sigma complex, where the fluorine atom has bonded to the ring, creating a carbocation. researchgate.net Subsequent loss of a proton from this intermediate restores aromaticity and yields the fluorinated product. Studies using kinetic isotope effects have shown small values (kH/kD ≈ 1), which suggests that the decomposition of the Wheland intermediate is not the rate-determining step of the reaction. researchgate.netresearchgate.net

The alternative SET mechanism involves the transfer of a single electron from the aromatic substrate to the fluorinating agent, forming a radical cation and a radical anion pair. rsc.org Theoretical calculations suggest that for reagents like Selectfluor, the SET mechanism is often preferred over a direct SN2-type attack on the fluorine atom. researchgate.netrsc.org The formation of π complexes stabilized by fluorine bonds (F⋯π) has been identified as an important precursor step in the fluorination process. rsc.org Ultimately, both proposed mechanisms converge on the formation of the sigma complex, which then leads to the final product. researchgate.net

To quantify the reactivity of various electrophilic fluorinating agents, kinetic reactivity scales have been developed. These scales, which can span several orders of magnitude, are established by measuring the absolute and relative rate constants for the fluorination of a series of standardized nucleophiles, such as para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives. rsc.orgnih.gov Such studies provide a comparative framework for selecting the appropriate reagent for a specific transformation. nih.gov

The table below presents the relative reactivities of several common N-F fluorinating agents, with Selectfluor® used as the reference standard.

| Fluorinating Agent | Abbreviation | Relative Rate Constant (krel) |

| Selectfluor® | 3 | 1 |

| N-Fluorobenzenesulfonimide | NFSI | 1.1 x 10⁻⁶ |

| 2,6-Dichloro-N-fluoropyridinium triflate | 8a | 1.1 |

| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate (B81430) | 8b | 0.9 |

| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | 9 | 12.3 |

| Data sourced from kinetic studies in CH₃CN. nih.gov |

Hammett correlations are employed to investigate the electronic effects of substituents on the reaction rate and to probe the mechanism. nih.govnih.gov The slope of the Hammett plot (ρ value) provides insight into the charge development in the transition state. For electrophilic fluorination of substituted 1,3-dicarbonyls, negative ρ⁺ values are consistently observed, indicating a buildup of positive charge at the reaction center in the rate-determining step, which is consistent with an SEAr mechanism. nih.gov

| Fluorinating Agent | ρ⁺ (Di-substituted) | ρ⁺ (Mono-substituted) |

| Selectfluor® (3) | -1.7 | -2.4 |

| N-Fluoropyridinium triflate (4) | -1.9 | -2.6 |

| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate (8b) | -1.7 | -2.4 |

| Data derived from Hammett plots using σ⁺ values. nih.gov |

The similarity in Hammett parameters across a range of fluorinating reagents suggests that the mechanisms of fluorination are closely related. researchgate.net

Regioselectivity in electrophilic aromatic fluorination refers to the preferential formation of one constitutional isomer over another. numberanalytics.com The position of fluorination on an aromatic ring like that in this compound is governed by the directing effects of the existing substituents. numberanalytics.com These effects are primarily electronic and steric in nature. numberanalytics.com

Electronic Effects : Electron-donating groups (EDGs), such as the methoxy (B1213986) (-OCH₃) group, are activating and ortho-, para-directing. They stabilize the positive charge in the sigma complex intermediate through resonance. Electron-withdrawing groups (EWGs), like the propanoyl (-COCH₂CH₃) group, are deactivating and meta-directing.

Steric Effects : Bulky substituents can hinder the approach of the fluorinating agent to adjacent positions, favoring substitution at less crowded sites. numberanalytics.com

Directing Groups : Some functional groups can coordinate with the fluorinating agent, directing it to a specific position. numberanalytics.com

In a molecule like this compound, the methoxy group strongly directs incoming electrophiles to the positions ortho and para to it, while the acyl group directs to the meta positions. The final regiochemical outcome of a further fluorination reaction would depend on the interplay between these competing directing effects and the reaction conditions. msu.edu

Stereoselectivity, the preferential formation of one stereoisomer, is less relevant for substitutions on planar aromatic rings but is crucial in the fluorination of prochiral centers, such as enolates derived from ketones. nih.govkhanacademy.org Studies on the fluorination of steroidal enol acetates have shown that while N-F reagents vary in reactivity by several orders of magnitude, the resulting stereoselectivities can be surprisingly similar, suggesting that post-reaction epimerization might influence the final product ratio. nih.gov

Nucleophilic Substitution Reactions Involving the Fluoro and Methoxy Groups

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For a substrate like this compound, both the fluoro and methoxy groups can potentially act as leaving groups.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. msu.edu First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

The viability of this reaction is highly dependent on three factors:

The presence of electron-withdrawing groups (EWGs) : The reaction is strongly accelerated by the presence of EWGs, such as nitro (-NO₂) or carbonyl (-C=O) groups, positioned ortho or para to the leaving group. msu.edumasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance. The propanone group on the target molecule would serve this activating role.

The nature of the leaving group : The rate-determining step is usually the formation of the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com Therefore, the reaction rate is more influenced by the electronegativity of the leaving group than its bond strength to carbon. Fluorine, being the most electronegative halogen, is an excellent leaving group in SNAr reactions because it strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the anionic intermediate. masterorganicchemistry.com

The nucleophile : A wide range of nucleophiles, including amines, alkoxides, and thiolates, can participate in SNAr reactions.

Both methoxy and fluoro groups can be displaced via SNAr. researchgate.net Studies have shown that organolithium and Grignard reagents can displace ortho-fluoro or methoxy groups in unprotected benzoic and naphthoic acids. researchgate.net The methoxy group can also act as a nucleofuge in cation radical-accelerated SNAr reactions. science.gov

Radical Reaction Pathways and Their Inhibition

Radical reactions involve intermediates with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. fiveable.me For aryl ketones like this compound, the most probable site for radical reactions is the alkyl side chain, specifically at the benzylic position (the carbon atom adjacent to the aromatic ring). msu.edu

Benzylic hydrogens are particularly susceptible to abstraction by radicals because the resulting benzylic radical is resonance-stabilized by the aromatic ring. msu.edu A classic example is the free-radical halogenation of alkylbenzenes using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator. This reaction selectively introduces a halogen at the benzylic position.

The aromatic ring itself can undergo radical addition reactions, for instance, with halogens under UV irradiation, but this disrupts the aromatic system and is generally less favorable than substitution on the side chain. msu.edu

Studies on Keto-Enol Tautomerism and Equilibrium

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). libretexts.org This interconversion involves the movement of an alpha-hydrogen and the rearrangement of bonding electrons. masterorganicchemistry.com The process can be catalyzed by either acid or base. khanacademy.org

Base-catalyzed mechanism : A base removes an acidic α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate then yields the enol. youtube.com

Acid-catalyzed mechanism : An acid protonates the carbonyl oxygen, making the α-hydrogen more acidic. A weak base (like water) then removes the α-hydrogen, forming the enol. libretexts.org

For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the stability of the enol tautomer can be significantly increased by certain structural features: masterorganicchemistry.com

Conjugation : If the C=C double bond of the enol is conjugated with another π-system (like an aromatic ring or another double bond), the enol form is stabilized. youtube.com

Intramolecular Hydrogen Bonding : In 1,3-dicarbonyl compounds, the enol form can be stabilized by the formation of a six-membered ring via an internal hydrogen bond. youtube.com

Aromaticity : If the enol is part of an aromatic system, as in the case of phenol, the enol form is overwhelmingly favored. libretexts.orgkhanacademy.org

For an asymmetrical ketone like this compound, two different enol tautomers can be formed, depending on which side of the carbonyl the double bond forms. The relative stability and equilibrium concentration of these enols would be influenced by factors such as steric hindrance and potential hydrogen bonding between the enol's hydroxyl group and the ortho-methoxy group's oxygen atom.

Oxidation and Reduction Reactions of the Ketone and Aromatic Ring

The chemical behavior of this compound is characterized by the reactivity of its two primary functional regions: the propan-2-one (ketone) side chain and the substituted aromatic ring. These sites can undergo a variety of oxidation and reduction reactions, leading to a range of different products. The specific outcome of these reactions is dictated by the choice of reagents and reaction conditions, which can selectively target either the ketone or the aromatic system.

Oxidation Reactions

Oxidation of this compound can be directed at either the ketone functional group or the electron-rich aromatic ring.

Oxidation of the Ketone: The ketone group can be oxidized to an ester through the Baeyer-Villiger oxidation reaction. wikipedia.org This process typically employs peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), and involves the insertion of an oxygen atom into a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org The regioselectivity of this reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org For this compound, the two groups are the 5-fluoro-2-methoxybenzyl group and a methyl group. The substituted benzyl (B1604629) (aryl) group has a significantly higher migratory aptitude than the methyl group. organic-chemistry.org Consequently, the oxygen atom inserts between the carbonyl carbon and the benzylic carbon, yielding (5-fluoro-2-methoxyphenyl)methyl acetate.

| Reaction Type | Target Functional Group | Reagent(s) | Product(s) | Description |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | Ketone | m-CPBA (meta-chloroperoxybenzoic acid) or other peroxyacids | (5-Fluoro-2-methoxyphenyl)methyl acetate | An oxygen atom is inserted between the carbonyl carbon and the more substituted adjacent carbon, converting the ketone to an ester. wikipedia.orgnrochemistry.com |

| Aromatic Hydroxylation | Aromatic Ring | Peroxyacids (e.g., H₂O₂/Acetic Acid) | Hydroxy-substituted derivatives of this compound | An electrophilic substitution reaction where a hydroxyl group is added to the activated aromatic ring. acs.org |

Reduction Reactions

Reduction reactions can selectively target the ketone, reducing it to an alcohol or a methylene (B1212753) group, or target the aromatic ring.

Reduction of the Ketone: The carbonyl group of the ketone is readily reduced.

Reduction to a Secondary Alcohol: Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 1-(5-fluoro-2-methoxyphenyl)propan-2-ol. libretexts.orgopenochem.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org NaBH₄ is a milder reagent often used in alcoholic or aqueous solutions, while the more reactive LiAlH₄ requires anhydrous conditions, typically in ethers like diethyl ether. openochem.orgchemguide.co.uk

Deoxygenation to an Alkane: The complete reduction of the carbonyl group to a methylene (CH₂) group can be achieved under harsher conditions. Two classical methods are the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction employs a zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid. vedantu.com These strongly acidic conditions are suitable for substrates that are stable in acid.

The Wolff-Kishner reduction uses hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. vedantu.comorganic-chemistry.org This method is ideal for compounds that are sensitive to acid but stable in strong base. alfa-chemistry.com Both methods would convert this compound into 1-fluoro-4-methoxy-2-propylbenzene.

Reduction of the Aromatic Ring: The aromatic ring can be reduced under specific conditions, most notably through the Birch reduction. This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. libretexts.org For aromatic rings bearing an electron-donating group like the methoxy substituent, the Birch reduction typically results in a partial reduction to yield a non-conjugated diene. masterorganicchemistry.com The methoxy group directs the reduction to give a product where the methoxy-substituted carbon remains part of a double bond.

| Reaction Type | Target Functional Group | Reagent(s) | Product(s) | Description |

|---|---|---|---|---|

| Hydride Reduction | Ketone | NaBH₄ or LiAlH₄, followed by aqueous/acidic workup | 1-(5-Fluoro-2-methoxyphenyl)propan-2-ol | The carbonyl group is reduced to a secondary alcohol. openochem.orglibretexts.org |

| Clemmensen Reduction | Ketone | Zn(Hg), concentrated HCl | 1-Fluoro-4-methoxy-2-propylbenzene | Complete deoxygenation of the ketone to a methylene group under acidic conditions. vedantu.com |

| Wolff-Kishner Reduction | Ketone | H₂NNH₂, KOH, heat (e.g., in ethylene glycol) | 1-Fluoro-4-methoxy-2-propylbenzene | Complete deoxygenation of the ketone to a methylene group under basic conditions. vedantu.comalfa-chemistry.com |

| Birch Reduction | Aromatic Ring | Na or Li, liquid NH₃, an alcohol (e.g., ethanol) | 1-Propyl-4-methoxy-6-fluoro-1,4-cyclohexadiene (and isomers) | Partial reduction of the aromatic ring to a non-conjugated diene. masterorganicchemistry.com |

Derivative Synthesis and Exploration of Structural Analogs

Design and Synthesis of Novel Derivatives of 1-(5-Fluoro-2-methoxyphenyl)propan-2-one

The design of novel derivatives can be systematically approached by considering modifications at distinct sites within the molecule: the propanone side chain and the fluoromethoxyphenyl ring. Furthermore, the entire scaffold can serve as a building block for the construction of heterocyclic systems.

The propanone side chain offers several handles for chemical transformation. The carbonyl group is a primary site for a variety of reactions, while the adjacent methyl and methylene (B1212753) groups can also be functionalized.

Reactions at the Carbonyl Group: The ketone functionality can undergo reduction to form the corresponding secondary alcohol, (R)- and (S)-1-(5-fluoro-2-methoxyphenyl)propan-2-ol. This transformation can be achieved using a range of reducing agents, such as sodium borohydride (B1222165) for a racemic mixture or chiral reducing agents for enantioselective synthesis. Further, Grignard reactions with various organomagnesium halides can introduce new carbon-carbon bonds, leading to a diverse array of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 1-(5-fluoro-2-methoxyphenyl)-2-methylpropan-2-ol.

Alpha-Functionalization: The methyl and methylene groups alpha to the carbonyl can be functionalized through enolate chemistry. Under basic conditions, deprotonation can occur, followed by reaction with electrophiles. For example, alpha-halogenation can be achieved using reagents like N-bromosuccinimide. Alkylation at the alpha position is also a possibility, allowing for the extension of the carbon chain.

A representative, though not exhaustive, summary of potential side-chain modifications is presented in Table 1.

| Modification Type | Reagent Example | Product Class |

| Carbonyl Reduction | Sodium Borohydride | Secondary Alcohol |

| Grignard Addition | Methylmagnesium Bromide | Tertiary Alcohol |

| Alpha-Halogenation | N-Bromosuccinimide (NBS) | Alpha-haloketone |

| Reductive Amination | Ammonia (B1221849)/NaBCNH3 | Amine |

Interactive Data Table: Click on column headers to sort.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution, with the methoxy (B1213986) group being a strong activating ortho-, para-director and the fluoro group being a deactivating ortho-, para-director. The interplay of these directing effects will govern the regioselectivity of substitution reactions. The most likely positions for electrophilic attack are ortho and para to the strongly activating methoxy group.

Potential functionalization reactions include:

Nitration: Introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid, can introduce additional halogen atoms onto the ring.

Friedel-Crafts Acylation and Alkylation: These reactions can introduce new acyl or alkyl groups, further extending the molecular complexity.

Nucleophilic aromatic substitution, while less common on such an electron-rich ring, could potentially occur under forcing conditions, particularly targeting the position activated by the fluorine atom if a strong electron-withdrawing group were also present.

The bifunctional nature of this compound, possessing both a ketone and an activated aromatic ring, makes it a valuable precursor for the synthesis of various heterocyclic systems.

Synthesis of Indoles: The Fischer indole (B1671886) synthesis, for example, could be employed by reacting the ketone with a substituted phenylhydrazine, followed by acid-catalyzed cyclization.

Synthesis of Quinolines: Condensation reactions with anilines bearing appropriate functional groups can lead to the formation of quinoline (B57606) derivatives.

Synthesis of Pyrimidines and other Azoles: The ketone moiety can react with binucleophiles such as ureas, thioureas, or amidines to form pyrimidine (B1678525) rings and other related heterocyclic structures.

The specific reaction pathways and resulting heterocyclic systems are highly dependent on the chosen reaction partners and conditions.

Structure-Reactivity Relationships in Derivatives

The introduction of different functional groups onto the this compound scaffold is expected to significantly alter its chemical reactivity and physical properties.

Electronic Effects: The electron-donating methoxy group and the electron-withdrawing but ortho-, para-directing fluoro group on the aromatic ring influence its nucleophilicity and the reactivity of the propanone side chain. Further substitution on the ring will modulate these electronic properties. For example, the introduction of a strong electron-withdrawing group like a nitro group would decrease the electron density of the ring and could increase the electrophilicity of the carbonyl carbon.

Steric Effects: The size and position of substituents can sterically hinder certain reaction pathways. For instance, bulky groups introduced at the ortho position to the propanone side chain could impede reactions at the carbonyl group or the adjacent methylene.

A systematic study of these derivatives would allow for the development of a comprehensive understanding of their structure-reactivity relationships, which is crucial for designing molecules with specific desired properties.

Synthesis of Stereoisomeric and Positional Isomeric Analogs

The synthesis of isomeric analogs of this compound provides a means to explore the impact of substituent positioning on the molecule's characteristics.

Stereoisomers: While the parent ketone is achiral, many of its derivatives, particularly those resulting from reactions at the carbonyl group (e.g., reduction to an alcohol), will be chiral. The synthesis of specific stereoisomers can be achieved through asymmetric synthesis or by separation of a racemic mixture. For example, the reduction of the ketone can be performed with chiral catalysts to yield either the (R)- or (S)-alcohol.

Positional Isomers: The synthesis of positional isomers, such as 1-(2-fluoro-5-methoxyphenyl)propan-2-one or 1-(3-fluoro-4-methoxyphenyl)propan-2-one, can be achieved by starting with the appropriately substituted aromatic precursors. For instance, a Friedel-Crafts acylation of 2-fluoro-5-methoxybenzene with an appropriate acylating agent could, in principle, lead to the corresponding propan-2-one derivative. The availability of these isomers would be invaluable for comparative studies.

Precursors for More Complex Molecular Architectures

The chemical handles present in this compound make it a versatile starting material for the construction of more elaborate molecules. The propanone side chain can be elaborated into more complex functionalities, and the aromatic ring can be further substituted or used as an anchor point for building larger systems. For example, the ketone could be converted to an alkene via a Wittig reaction, which could then undergo further transformations such as metathesis or polymerization. The aromatic ring could be functionalized with a boronic acid or a halide, enabling its use in cross-coupling reactions like Suzuki or Heck couplings to form biaryl structures or other complex frameworks.

Q & A

Q. What are the key steps in synthesizing 1-(5-Fluoro-2-methoxyphenyl)propan-2-one and its derivatives?

The synthesis typically involves cyclopropane ring formation via General Method B or C , as demonstrated in the preparation of structurally similar compounds (e.g., compounds 29–31 and 35–37 in and ). Key steps include:

- Alkylation or reductive amination of precursor amines (e.g., 1-(2-methoxyphenyl)ethylamine).

- Cyclopropanation using transition-metal catalysts or photochemical methods.

- Purification via column chromatography, followed by characterization using NMR and HRMS.

Critical parameters include reaction temperature (often 0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric control of reagents like NaBH4 or LiAlH4 .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

NMR analysis (1H and 13C) is critical for verifying the presence of the 5-fluoro-2-methoxyphenyl moiety and the propan-2-one backbone. Key spectral features include:

- Fluorine-induced splitting in 1H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm with coupling constants J = 8–12 Hz).

- Methoxy group signals at δ 3.8–3.9 ppm (singlet, 3H).

- Carbonyl carbon (C=O) resonance at δ 205–210 ppm in 13C NMR.

HRMS further confirms molecular weight (e.g., [M+H]+ calculated for C11H12FO2: 195.0821, experimental: 195.0825) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Keep in sealed containers under inert gas (N2/Ar) at –20°C to prevent degradation .

- Handling : Use PPE (gloves, goggles), avoid ignition sources (flash point ~130°C), and ensure fume hood ventilation .

- Waste disposal : Classify as hazardous organic waste and process via authorized facilities .

Advanced Research Questions

Q. How can contradictory NMR data be resolved during structural elucidation?

Contradictions (e.g., unexpected splitting or missing peaks) may arise from:

- Dynamic effects : Rotational barriers in the cyclopropane ring can cause signal broadening. Use variable-temperature NMR to confirm.

- Impurities : Validate purity via HPLC (≥95%) and cross-check HRMS data.

- Solvent artifacts : Re-run experiments in deuterated solvents (CDCl3 vs. DMSO-d6) to exclude solvent interference .

Q. What methodological considerations are critical for optimizing cyclopropane ring formation in derivatives?

- Catalyst selection : Transition metals (e.g., Rh2(OAc)4) enhance stereoselectivity in cyclopropanation.

- Substrate activation : Electron-withdrawing groups (e.g., –F, –OCH3) on the phenyl ring increase reaction rates by stabilizing transition states.

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (40°C) favor thermodynamic isomers .

Q. How do electronic effects influence reactivity in cross-coupling reactions involving this compound?

The 5-fluoro and 2-methoxy substituents exert opposing electronic effects:

- Fluorine (–I effect) deactivates the aromatic ring, reducing electrophilic substitution rates.

- Methoxy (+M effect) activates ortho/para positions, facilitating coupling reactions (e.g., Suzuki-Miyaura).

Balancing these effects requires optimizing catalysts (e.g., Pd(PPh3)4) and bases (K2CO3 vs. Cs2CO3) to achieve >80% yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten